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2-Ethylhexane-1,4-diol

Cat. No.: B12922514
M. Wt: 146.23 g/mol
InChI Key: NKUSBXAXENGEJW-UHFFFAOYSA-N
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Description

2-Ethylhexane-1,4-diol ( 148904-97-6) is an organic compound with the molecular formula C 8 H 18 O 2 and a molecular weight of 146.23 g/mol . As a diol, it features hydroxyl groups on the first and fourth carbon atoms of a hexane chain substituted with an ethyl group, making it a subject of interest in various synthetic organic chemistry applications. Currently, detailed public information on the specific research applications, mechanisms of action, and unique value of this particular isomer is limited. Its structural analogs, such as 2-Ethylhexane-1,3-diol, are used in organic synthesis for producing polyester resins, plasticizers, and polyurethane resins . Researchers are exploring the potential of this compound in similar areas, including its use as a building block for specialty polymers and fine chemicals. Handling and Storage: This product is intended for research use only and is not approved for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling protocols. Specific storage conditions are recommended to ensure stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B12922514 2-Ethylhexane-1,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-ethylhexane-1,4-diol

InChI

InChI=1S/C8H18O2/c1-3-7(6-9)5-8(10)4-2/h7-10H,3-6H2,1-2H3

InChI Key

NKUSBXAXENGEJW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CC)O)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethylhexane 1,4 Diol

Catalytic Hydrogenation Approaches in the Synthesis of 2-Ethylhexane-1,4-diol

Catalytic hydrogenation represents a cornerstone in the synthesis of diols, offering a direct route from unsaturated precursors. The choice between heterogeneous and homogeneous catalysis, as well as the emerging field of biocatalysis, provides a spectrum of options for the targeted synthesis of this compound.

Heterogeneous Catalysis for Diol Synthesis

While specific literature detailing the heterogeneous catalytic hydrogenation for the direct synthesis of this compound is not abundant, analogous transformations provide significant insights. The hydrogenation of related unsaturated precursors, such as diones and unsaturated aldehydes, is a well-established method for producing diols. For instance, the hydrogenation of 1,3-diones to their corresponding 1,3-diols has been systematically investigated using commercial ruthenium on carbon (Ru/C) catalysts. nih.gov These studies highlight the influence of temperature, hydrogen pressure, and solvent choice on reaction rates and selectivity. nih.gov

In a related context, the production of 2-ethylhexanol, a structurally similar compound, involves the hydrogenation of 2-ethyl-2-hexenal. This process often utilizes nickel-based catalysts and can proceed through a consecutive reaction mechanism where the carbon-carbon double bond is hydrogenated first, followed by the reduction of the carbonyl group. rsc.org The direct synthesis of 2-ethylhexanol from n-butanal has also been achieved through an integrated aldol (B89426) condensation-hydrogenation reaction over a bifunctional Ni/Ce-Al2O3 catalyst. rsc.org These examples suggest that a potential pathway to this compound could involve the selective hydrogenation of a precursor like 2-ethyl-4-hydroxy-2-hexenal.

The following table summarizes typical conditions for related heterogeneous hydrogenation reactions that could be adapted for the synthesis of this compound.

Table 1: Representative Conditions for Heterogeneous Catalytic Hydrogenation of Related Precursors

PrecursorCatalystTemperature (°C)Pressure (bar)SolventProductReference
Cyclopentane-1,3-dioneRu/C80-160-VariousCyclopentane-1,3-diol nih.gov
2-Ethyl-2-hexenalNi/Ce-Al2O3120-16040n-Butanal2-Ethylhexanol rsc.org

Homogeneous Catalysis and Ligand Design in this compound Production

Homogeneous catalysis offers high selectivity and activity under mild reaction conditions, often governed by the design of the ligand coordinated to the metal center. While direct synthesis of this compound via homogeneous hydrogenation is not extensively documented, related transformations provide valuable precedents. Ruthenium and rhodium complexes are prominent catalysts in this field.

Ruthenium catalysts, particularly those modified with phosphine (B1218219) ligands, have been employed in the anti-diastereo- and enantioselective C-C coupling and oxidative lactonization of 1,4-butanediol (B3395766). nih.gov These complex transformations highlight the ability of ruthenium catalysts to control stereochemistry in diol reactions. nih.gov

Rhodium-catalyzed hydrogenation has been successfully applied to the selective 1,4-hydrogenation of conjugated dienals. researchgate.netresearchgate.net The use of large bite-angle diphosphine ligands in combination with a neutral rhodium complex allows for the regio- and chemoselective hydrogenation of the α,β-carbon-carbon double bond. researchgate.netresearchgate.net This methodology could potentially be adapted for the selective reduction of an unsaturated precursor to this compound.

The table below illustrates examples of homogeneous catalytic systems used for related diol synthesis and hydrogenation reactions.

Table 2: Examples of Homogeneous Catalysis in Related Syntheses

Catalyst SystemLigandSubstrateProductKey FeatureReference
RuHCl(CO)(PPh3)3 / JOSIPHOSJOSIPHOS SL-J009-11,4-Butanediol and Arylpropynesanti-Diastereo- and Enantiomerically Enriched LactonesHigh stereoselectivity nih.gov
Neutral Rhodium ComplexLarge Bite-Angle DiphosphineConjugated Dienalsγ,δ-Unsaturated AldehydesHigh regio- and chemoselectivity researchgate.netresearchgate.net

Enzymatic and Biocatalytic Pathways to this compound Precursors

The use of enzymes and whole-cell biocatalysts is a rapidly growing field in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. While a direct enzymatic pathway to this compound has not been detailed, biocatalytic reductions of keto-acid precursors are a promising strategy.

Aldo-keto reductases (AKRs) are a class of enzymes that can catalyze the reduction of aldehydes and ketones to their corresponding alcohols. nih.gov Research has focused on identifying and engineering AKRs for the production of various diols, such as 1,3-butanediol (B41344) from 3-hydroxybutanal. nih.gov This suggests that a biocatalytic route to this compound could be envisioned starting from a suitable keto-aldehyde or diketone precursor. The key would be the identification or engineering of an enzyme with the desired substrate specificity and stereoselectivity.

Biocatalytic reduction of α-keto esters to their corresponding α-hydroxy esters has been demonstrated using whole cells of microorganisms like Candida parapsilosis. abap.co.in This approach could be extended to the synthesis of diols by using diketo-ester or hydroxy-keto-ester precursors.

Oxidation and Reduction Strategies for this compound Formation

Oxidation and reduction reactions are fundamental transformations in organic synthesis and provide alternative routes to this compound, particularly through the manipulation of carbonyl functionalities.

Selective Reduction of Carbonyl Precursors

A plausible synthetic route to this compound involves the selective reduction of a carbonyl precursor, such as 2-ethyl-4-hydroxyhexanal. This approach hinges on the ability to selectively reduce the aldehyde functionality in the presence of the hydroxyl group. While specific studies on this exact transformation are scarce, the selective reduction of aldehydes in the presence of other functional groups is a well-explored area of organic chemistry. Various reducing agents and catalytic systems are available to achieve such chemoselectivity.

The preparation of the precursor itself, 2-ethyl-4-hydroxyhexanal, could potentially be achieved through an aldol reaction. The aldol condensation of n-butyraldehyde, for instance, is a key step in the production of 2-ethyl-2-hexenal. nih.gov A controlled aldol reaction between butyraldehyde (B50154) and another appropriate aldehyde could potentially yield the desired hydroxy-aldehyde precursor.

Hydroformylation-Based Routes to this compound Derivatives

Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. This reaction, typically catalyzed by rhodium or cobalt complexes, could be a key step in a multi-step synthesis of this compound. taylorfrancis.com A potential strategy would involve the hydroformylation of an appropriately substituted hexene derivative to introduce an aldehyde group, which could then be further functionalized or be part of a precursor that is subsequently reduced to the diol.

For example, the hydroformylation of allyl alcohol, catalyzed by rhodium carbonyl complexes, yields intermediates that can be hydrogenated to 1,4-butanediol and 2-methyl-1,3-propanediol. taylorfrancis.com This demonstrates the principle of using hydroformylation to create precursors for diol synthesis. A similar approach starting from an ethyl-substituted hexene derivative could lead to a precursor for this compound. The regioselectivity of the hydroformylation reaction, which is influenced by the catalyst, ligands, and reaction conditions, would be a critical factor in such a synthetic route. nih.gov

Novel and Sustainable Synthetic Routes for this compound

The development of innovative and sustainable methods for producing this compound is a key area of research, aiming to replace traditional synthetic pathways with more environmentally benign and efficient processes.

The transition from petrochemical-based feedstocks to biorenewable resources is a cornerstone of sustainable chemistry. While direct biocatalytic routes to this compound from biomass are not yet established, plausible synthetic pathways can be envisioned using platform chemicals derived from renewable sources. One such platform molecule is furfural (B47365), which is produced from the dehydration of C5 sugars found in lignocellulosic biomass nih.gov.

A hypothetical green synthetic route to this compound could commence with the aldol condensation of furfural with a ketone, followed by a series of transformations including hydrogenation and ring-opening. For instance, the conversion of furfural to 1,4-pentanediol (B150768) has been reported, demonstrating the feasibility of producing 1,4-diols from biomass rsc.orgresearchgate.net. By analogy, a tailored synthetic strategy could be developed to introduce the ethyl group and achieve the desired C8 backbone of this compound.

The biosynthesis of diols using engineered microorganisms is another promising avenue. Metabolic engineering has enabled the production of various diols, such as 1,4-butanediol, from renewable feedstocks like glucose in organisms like Escherichia coli nih.govacs.org. Although not yet applied to this compound, these advancements in synthetic biology could pave the way for future microbial production of this and other specialty diols.

Table 1: Potential Biorenewable Feedstocks and Corresponding Platform Chemicals for Diol Synthesis

Biorenewable Feedstock Platform Chemical Potential Diol Products
Lignocellulosic Biomass Furfural 1,4-Pentanediol, 1,4-Butanediol
Glucose Pyruvate, Succinate 1,4-Butanediol

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally friendly.

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, often conducted by grinding solid reactants together, can significantly reduce waste and simplify purification processes. For instance, solvent-free aldol condensations have been shown to be highly efficient and chemoselective, offering a greener alternative for the initial C-C bond-forming step in a potential synthesis of this compound rsc.orgrsc.org.

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive alternative reaction media. Supercritical CO₂ is non-toxic, non-flammable, and readily available. Its properties as a solvent can be tuned by adjusting pressure and temperature, allowing for control over reaction rates and selectivities. Furthermore, the product can be easily separated from the scCO₂ by simple depressurization researchgate.net. The use of scCO₂ as a solvent for hydrogenation reactions, a key step in the synthesis of diols from unsaturated precursors, has been investigated and shows promise for enhancing reaction rates due to the high solubility of hydrogen in the supercritical phase nih.govicheme.org. While specific applications to this compound are not yet reported, the hydrogenation of dicarbonyl compounds in scCO₂ represents a viable green approach nih.gov.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste.

Table 2: Comparison of Atom Economy for Different Reaction Types

Reaction Type General Transformation Atom Economy
Addition A + B → C 100%
Rearrangement A → B 100%
Substitution A-B + C → A-C + B < 100%

Green Chemistry Principles in this compound Synthesis

Stereochemical Control in this compound Synthesis

This compound possesses two stereocenters, at positions 2 and 4, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The ability to selectively synthesize a single stereoisomer is of great importance, as different stereoisomers can exhibit distinct biological and material properties.

The stereochemical outcome of the synthesis of this compound can be controlled through diastereoselective and enantioselective methods. A key intermediate in a potential synthesis is a β-hydroxy ketone. The stereoselective reduction of this intermediate would yield the desired 1,4-diol with defined stereochemistry.

Several methods exist for the diastereoselective reduction of β-hydroxy ketones. The Narasaka-Prasad reduction, for example, employs a boron chelating agent to favor the formation of syn-1,3-diols wikipedia.org. In contrast, the Evans-Saksena reduction can be used to obtain anti-1,3-diols. While these methods are established for 1,3-diols, similar principles of chelation-controlled hydride delivery could be adapted for the diastereoselective synthesis of 1,4-diols. The use of albumin as a directing agent in the reduction of β-hydroxyketones has also been shown to produce anti-diols with high diastereoselectivity rsc.orgrsc.org.

For enantioselective synthesis, chiral catalysts can be employed to favor the formation of one enantiomer over the other. The asymmetric hydrogenation of diketones using chiral ruthenium catalysts has been shown to produce chiral 1,4-diols with excellent enantio- and diastereoselectivities acs.orgresearchgate.net. Chiral diol-based organocatalysts have also emerged as powerful tools for a variety of enantioselective transformations, including those that could be applied to the synthesis of chiral precursors to this compound nih.govsigmaaldrich.com. Chemoenzymatic approaches, which combine chemical and enzymatic steps, can also be powerful for accessing enantiopure compounds. For instance, an enzymatic resolution could be used to separate a racemic mixture of a precursor to this compound.

Table 3: Methods for Stereoselective Diol Synthesis

Method Target Stereochemistry Key Reagents/Catalysts
Narasaka-Prasad Reduction syn-1,3-diols Boron chelating agent, NaBH₄
Evans-Saksena Reduction anti-1,3-diols Boron reagent for intramolecular hydride delivery
Albumin-directed Reduction anti-1,3-diols Bovine or human serum albumin, NaBH₄
Asymmetric Hydrogenation Chiral 1,4-diols Chiral Ru-catalysts (e.g., with BINAP ligands)

Advanced Synthetic Methodologies and Chiral Pool Strategies for this compound

Initial research into the advanced synthetic methodologies for this compound and its applications in chiral pool strategies has revealed a significant lack of specific, publicly available scientific literature. While general methods for the synthesis of 1,4-diols and the principles of chiral pool synthesis are well-established, detailed research findings focusing solely on this compound are not readily accessible. Reports and patents predominantly describe the synthesis of its isomer, 2-ethylhexane-1,3-diol. Consequently, a detailed article on the advanced synthetic methodologies and chiral pool strategies specifically for this compound cannot be generated at this time.

General synthetic approaches to analogous 1,4-diols often involve multi-step processes. For instance, the synthesis of substituted 1,4-diols can be conceptualized through retrosynthetic analysis, which suggests potential starting materials such as α,β-unsaturated ketones. The formation of the carbon skeleton might be achieved through an aldol condensation, followed by selective reduction of the carbonyl and alkene functionalities. However, the specific reaction conditions, catalysts, and yields for the synthesis of this compound via such a pathway are not documented in the available literature.

Similarly, the application of this compound as a chiral synthon in chiral pool synthesis remains undocumented. Chiral pool synthesis relies on the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While various diols serve as valuable chiral building blocks, there is no specific information available that details the use of enantiomerically pure this compound for this purpose.

Due to the absence of specific research data, the creation of detailed sections on advanced synthetic methodologies and chiral pool strategies, including data tables with research findings for this compound, is not feasible without resorting to speculation or including information on related but distinct compounds, which would violate the core requirements of this request.

Further investigation into specialized chemical databases and unpublished research may be necessary to uncover the specific information required to construct the requested article.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Ethylhexane 1,4 Diol

Nucleophilic Reactivity of Hydroxyl Groups in 2-Ethylhexane-1,4-diol

The oxygen atoms of the hydroxyl groups in this compound possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity is the basis for several important classes of reactions, including esterification, etherification, and urethane (B1682113) formation. The primary hydroxyl group is generally more reactive in nucleophilic substitutions than the secondary hydroxyl group due to lesser steric hindrance.

Esterification is a reversible reaction between an alcohol and a carboxylic acid to form an ester and water. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. For this compound, either one or both hydroxyl groups can react to form a monoester or a diester, respectively.

The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves several equilibrium steps organic-chemistry.orgmasterorganicchemistry.com:

Protonation of the carboxylic acid carbonyl group.

Nucleophilic attack by the alcohol (this compound) on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester and regenerate the acid catalyst.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either acids or bases. In the context of this compound, it can react with an existing ester to form a new, larger ester. This is a crucial reaction in the synthesis of polyesters. The mechanism involves the nucleophilic attack of the diol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to release the original alcohol.

Reaction ParameterInfluence on Esterification/Transesterification
Catalyst Acid catalysts (e.g., H₂SO₄, p-TsOH) increase the reaction rate by activating the carboxylic acid or ester.
Temperature Higher temperatures generally increase the reaction rate but can also favor side reactions.
Reactant Ratio Using an excess of the diol can shift the equilibrium towards the formation of the monoester.
Steric Hindrance The primary -OH at C1 is more reactive than the secondary -OH at C4.

Etherification of this compound can occur through intermolecular or intramolecular pathways. Intermolecular etherification, such as the Williamson ether synthesis, would involve converting one of the hydroxyl groups to an alkoxide and reacting it with an alkyl halide.

A more significant pathway for 1,4-diols is intramolecular cyclization to form a five-membered cyclic ether, a tetrahydrofuran (B95107) derivative. This reaction is typically acid-catalyzed and proceeds via dehydration acs.orgyoutube.com. The mechanism involves the protonation of one hydroxyl group to form a good leaving group (water). The other hydroxyl group then acts as an internal nucleophile, attacking the carbon bearing the protonated hydroxyl group in an Sɴ2-like manner, leading to the formation of the cyclic ether youtube.com.

For this compound, this intramolecular cyclization would result in the formation of 2-ethyl-5-methyltetrahydrofuran. The reaction is generally favored due to the thermodynamic stability of the five-membered ring. Studies on the dehydration of 1,4-diols in high-temperature water have shown that the reaction is reversible and can be catalyzed by the hydronium ions present in water at elevated temperatures researchgate.net.

Cyclization ProductStarting Diol PositionRing Size
Tetrahydrofuran derivative1,4-diol5-membered
Tetrahydropyran derivative1,5-diol6-membered

Polyurethanes are synthesized through the reaction of diols or polyols with diisocyanates essentialchemicalindustry.org. This compound can act as a chain extender in polyurethane synthesis. The reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic carbon of the isocyanate (-NCO) group, forming a urethane linkage (-NH-COO-).

The reactivity of the hydroxyl groups in urethane formation is influenced by their steric accessibility, with the primary hydroxyl group of this compound expected to be more reactive than the secondary one. The reaction is often catalyzed by organometallic compounds, such as dibutyltin (B87310) dilaurate, or tertiary amines. The kinetics of urethane formation can be complex, with the reactivity of the second isocyanate group of a diisocyanate molecule sometimes being affected by the reaction of the first group.

Oxidation Pathways and Selective Derivatization of this compound

The oxidation of this compound can lead to a variety of products, including aldehydes, ketones, and carboxylic acids, depending on the oxidizing agent and reaction conditions. The presence of both a primary and a secondary alcohol allows for selective oxidation strategies.

The primary alcohol at the C1 position can be oxidized to an aldehyde or further to a carboxylic acid. The secondary alcohol at the C4 position can be oxidized to a ketone.

Selective Oxidation of the Primary Alcohol: Milder oxidizing agents can selectively oxidize the less sterically hindered primary alcohol. Reagents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids libretexts.org.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol to a carboxylic acid libretexts.org. Under these conditions, the secondary alcohol would be oxidized to a ketone.

Selective Oxidation of the Secondary Alcohol: While the primary alcohol is generally more reactive, certain catalytic systems can show selectivity for the secondary alcohol. Some microbial or enzymatic oxidations have demonstrated a preference for secondary alcohols in diols rsc.org. For example, whole cells of Candida parapsilosis have been shown to preferentially oxidize the secondary alcohol in various diols rsc.org.

Oxidizing AgentPrimary Alcohol ProductSecondary Alcohol Product
Pyridinium Chlorochromate (PCC)AldehydeKetone
Potassium Permanganate (KMnO₄)Carboxylic AcidKetone
Chromic Acid (Jones Reagent)Carboxylic AcidKetone
Specific BiocatalystsAldehyde/Carboxylic AcidKetone (often with selectivity)

Oxidative cleavage typically refers to the breaking of a carbon-carbon bond. The most common oxidative cleavage of diols occurs with vicinal diols (1,2-diols), using reagents like periodic acid (HIO₄) or lead tetraacetate libretexts.orgwikipedia.org. These reactions proceed through a cyclic intermediate.

Since this compound is a 1,4-diol, it will not undergo oxidative cleavage by the same mechanism as vicinal diols. Oxidative cleavage of non-vicinal diols is less common and generally requires more forcing conditions. Strong oxidizing agents under harsh conditions might lead to fragmentation of the carbon chain, but this is not a synthetically useful or selective transformation for simple 1,4-diols. However, certain enzymatic systems, like flavoprotein alcohol oxidases, can catalyze a double oxidation of 1,4-diols to form γ-lactones via a γ-lactol intermediate nih.govresearchgate.net. This process involves the oxidation of one alcohol to an aldehyde, which then cyclizes to a hemiacetal (lactol), followed by a second oxidation to the lactone. In the case of this compound, this would likely involve the initial oxidation of the primary alcohol.

in Polymerization

The presence of two hydroxyl groups, one primary and one secondary, on the this compound molecule imparts the ability to act as a monomer or initiator in various polymerization reactions. Its structure allows for incorporation into polymer chains, influencing their final properties.

Condensation Polymerization Mechanisms

This compound can participate in condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water. chemguide.uksavemyexams.com It primarily serves as a diol monomer in the synthesis of polyesters and as a chain extender in the production of polyurethanes.

Polyester (B1180765) Synthesis: In the formation of polyesters, this compound reacts with a dicarboxylic acid or its derivative (like a diacyl chloride or a diester). libretexts.orgsavemyexams.comscience-revision.co.uk The reaction proceeds via a step-growth mechanism. For instance, in a direct esterification with a dicarboxylic acid, one hydroxyl group of the diol reacts with a carboxylic acid group, forming an ester linkage and eliminating a molecule of water. savemyexams.com This process continues, with the remaining functional groups on the newly formed ester reacting with other monomers, gradually building a long polymer chain. chemguide.uk The ethyl side group on the this compound monomer introduces branching into the polyester backbone, which can disrupt chain packing and modify properties such as crystallinity and flexibility.

Table 1: Condensation Polymerization of this compound to form Polyester

Reactant AReactant BPolymer TypeLinkage FormedByproduct
This compoundDicarboxylic Acid (e.g., Adipic acid)PolyesterEster (-COO-)Water (H₂O)

Polyurethane Synthesis: In polyurethane synthesis, this compound functions as a chain extender. Segmented polyurethanes are copolymers composed of soft segments (from a macrodiol) and hard segments. iaea.org The hard segments are formed by the reaction of a diisocyanate with a low-molecular-weight diol or diamine, known as a chain extender. iaea.orgutwente.nl When this compound is used, its hydroxyl groups react with the isocyanate groups (-NCO) of the diisocyanate monomer (e.g., Methylene diphenyl diisocyanate) to form urethane linkages (-NH-COO-). This reaction extends the polymer chain and contributes to the formation of the hard segments, which are crucial for the mechanical properties of the final polyurethane material. google.comresearchgate.net The structure of the chain extender plays a significant role in determining the morphology and properties of the resulting polymer. iaea.orgmdpi.com

Table 2: Condensation Polymerization of this compound to form Polyurethane

Reactant AReactant BPolymer TypeLinkage Formed
This compoundDiisocyanate (e.g., MDI)PolyurethaneUrethane (-NH-COO-)

Ring-Opening Polymerization Initiated by this compound

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, causing the ring to open and form a longer polymer. wikipedia.orgresearchgate.net The hydroxyl groups of this compound can act as initiators for the ROP of various cyclic monomers, particularly cyclic esters like lactones (e.g., ε-caprolactone) and lactides.

The initiation mechanism typically involves the nucleophilic attack of one of the hydroxyl groups of the diol on the carbonyl carbon of the cyclic ester. This reaction can be catalyzed by an acid or a base, or it can be conducted at high temperatures. The attack leads to the opening of the ring and the formation of an ester bond with the diol, creating a new molecule with a terminal hydroxyl group. This new hydroxyl group can then attack another cyclic monomer, propagating the polymer chain. wikipedia.org Since this compound has two hydroxyl groups, it can initiate chain growth in two directions, leading to the formation of triblock copolymers if a second monomer is added, or telechelic polymers with hydroxyl end-groups.

Mechanism Steps for ROP of ε-caprolactone:

Initiation: A hydroxyl group from this compound attacks the carbonyl carbon of ε-caprolactone. The ring opens, forming a linear ester with a terminal hydroxyl group.

Propagation: The newly formed terminal hydroxyl group attacks another ε-caprolactone monomer, adding it to the growing chain. This step repeats, extending the polymer chain.

Termination: The reaction is typically terminated by the depletion of the monomer or by the addition of a terminating agent.

Mechanistic Investigations of Dehydration and Rearrangement Reactions

The presence of hydroxyl groups also makes this compound susceptible to elimination (dehydration) and rearrangement reactions, particularly under acidic conditions.

Acid-Catalyzed Dehydration Studies

In the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heat, alcohols undergo dehydration to form alkenes. For a diol like this compound, this reaction can be complex, potentially leading to a variety of products including unsaturated alcohols, dienes, or cyclic ethers.

The mechanism proceeds through the following steps:

Protonation: An acid protonates one of the hydroxyl groups, converting it into a good leaving group (-OH₂⁺).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation. Protonation of the primary -OH at the C1 position would yield a primary carbocation, while protonation of the secondary -OH at the C4 position would yield a secondary carbocation. The secondary carbocation is more stable and thus more likely to form.

Elimination/Intramolecular Attack:

Elimination: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond. This can result in various unsaturated alcohols or, if both hydroxyl groups are eliminated, a conjugated or non-conjugated diene.

Intramolecular Cyclization: If the carbocation is favorably positioned, the remaining hydroxyl group in the molecule can act as a nucleophile and attack the carbocation center. For this compound, the formation of a carbocation at the C4 position would allow the hydroxyl group at C1 to attack, leading to the formation of a five-membered ring, specifically a substituted tetrahydrofuran derivative (e.g., 2-ethyl-5-methyltetrahydrofuran). This type of cyclodehydration is a known reaction for 1,4-diols. researchgate.net

Table 3: Potential Products of Acid-Catalyzed Dehydration of this compound

Reaction PathwayIntermediatePotential Product(s)
Elimination (E1)Secondary Carbocation at C42-Ethyloct-5-en-4-ol, 2-Ethyloct-3-en-4-ol
Double EliminationDienyl Carbocation2-Ethylocta-1,3-diene, 2-Ethylocta-1,4-diene
Intramolecular CyclizationSecondary Carbocation at C4Substituted Tetrahydrofuran

Skeletal Rearrangements of this compound

The carbocation intermediates formed during acid-catalyzed dehydration are susceptible to skeletal rearrangements to form more stable carbocations. These rearrangements typically occur via 1,2-hydride shifts or 1,2-alkyl shifts.

Hydride Shift: A carbocation may rearrange to a more stable form if a hydrogen atom from an adjacent carbon moves to the positively charged carbon. For example, if a secondary carbocation were to form at the C4 position of this compound, a 1,2-hydride shift from the C3 position could potentially occur, though in this specific case it would result in another secondary carbocation, offering little energetic advantage. A shift from the C5 position would also result in a secondary carbocation.

Alkyl (Ethyl) Shift: More significant rearrangements could occur. For instance, following the formation of a secondary carbocation at C4, a subsequent elimination and reprotonation cycle could lead to carbocations at other positions, which might then undergo more complex rearrangements. However, the most plausible rearrangements would involve the initially formed carbocations. A 1,2-hydride shift from the C4 to the C3 position following initial dehydration at C4 would be a likely step preceding elimination to form an internal, more substituted (and thus more stable) alkene.

The final product mixture from such a reaction would therefore be highly dependent on the specific reaction conditions (temperature, acid concentration), which govern the competition between elimination, cyclization, and rearrangement pathways.

Advanced Functionalization and Derivatization Strategies for 2 Ethylhexane 1,4 Diol

Synthesis of Novel Mono- and Bis-Functionalized 2-Ethylhexane-1,4-diol Derivatives

The presence of two hydroxyl groups with different steric and electronic environments allows for selective mono- or bis-functionalization, leading to a wide array of derivatives with tunable properties.

Esterification and etherification are fundamental transformations for modifying the polarity, reactivity, and physical state of diols. By reacting this compound with various acylating or alkylating agents, a library of ester and ether derivatives can be synthesized for applications ranging from specialty plasticizers to advanced lubricant additives and intermediates in organic synthesis.

Standard esterification protocols, such as reaction with carboxylic acids under acidic catalysis (Fischer esterification) or with more reactive acyl chlorides or anhydrides in the presence of a base, can be employed. The synthesis of ethers can be achieved through methods like the Williamson ether synthesis, where the diol is first converted to an alkoxide before reaction with an alkyl halide. The differential reactivity of the primary and secondary hydroxyls can be exploited to achieve selective mono-functionalization under controlled conditions.

Table 1: Examples of Ester and Ether Synthesis from this compound
Derivative TypeReagentPotential Product NamePotential Application
Mono-acetate EsterAcetyl Chloride (1 eq.)4-Hydroxy-2-ethylhexyl acetateChiral building block, Intermediate
Bis-benzoate EsterBenzoyl Chloride (2 eq.)2-Ethylhexane-1,4-diyl dibenzoatePlasticizer, UV-curable resin component
Mono-methyl EtherSodium Hydride, then Methyl Iodide (1 eq.)2-Ethyl-4-methoxyhexan-1-olSolvent, Intermediate
Bis-benzyl EtherPotassium Hydride, then Benzyl Bromide (2 eq.)1,4-Bis(benzyloxy)-2-ethylhexaneProtecting group strategy, Specialty solvent

The conversion of hydroxyl groups to halogens or nitrogen-containing moieties opens up further synthetic pathways. Halogenated derivatives serve as excellent precursors for nucleophilic substitution and organometallic reactions. Nitrogenous derivatives are fundamental in the synthesis of amines, amides, and nitrogen-containing heterocycles.

Halogenation of the primary and secondary alcohols can be achieved using standard reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). The introduction of nitrogen can be accomplished via a two-step process, such as converting the hydroxyl groups to good leaving groups (e.g., tosylates or mesylates) followed by substitution with nitrogen nucleophiles like sodium azide (B81097) (to form azides, which can be reduced to amines) or ammonia.

Table 2: Halogenation and Nitrogenation Pathways for this compound
TransformationTypical Reagent(s)Intermediate/ProductSynthetic Utility
DichlorinationThionyl Chloride (SOCl₂)1,4-Dichloro-2-ethylhexanePrecursor for Grignard reagents, Diamines
DibrominationPhosphorus Tribromide (PBr₃)1,4-Dibromo-2-ethylhexaneAlkylation agent, Coupling reactions
Diazide Formation1. Tosyl Chloride, Pyridine 2. Sodium Azide (NaN₃)1,4-Diazido-2-ethylhexanePrecursor to diamines, Click chemistry
Diamine FormationFrom Diazide via Reduction (e.g., H₂, Pd/C)2-Ethylhexane-1,4-diamineMonomer for polyamides, Epoxy curing agent

Incorporation of this compound into Polymer Architectures

As a difunctional monomer, this compound is a valuable building block for step-growth polymerization. Its branched structure can disrupt chain packing, leading to polymers with lower crystallinity, enhanced flexibility, and improved solubility compared to those made from linear diols.

Polyesters are synthesized through the polycondensation of a diol with a dicarboxylic acid or its derivative. libretexts.orgsavemyexams.com The inclusion of this compound as the diol monomer can produce amorphous polyesters with low glass transition temperatures, suitable for use as soft segments in copolymers or as specialty adhesives and coatings. fishersci.ca

Polycarbonates are similarly formed by the reaction of a diol with a carbonate precursor, such as phosgene (B1210022) or, more commonly in modern synthesis, a dialkyl carbonate like dimethyl carbonate through a transesterification reaction. google.comtus.ie Polycarbonates based on this diol are expected to exhibit high toughness and optical clarity. The synthesis of polycarbonate diols is a key step in creating prepolymers for other materials. rsc.orgchemrxiv.org

Table 3: Polymer Structures from this compound
Polymer TypeCo-monomer ExampleResulting Repeating UnitAnticipated Polymer Properties
Polyester (B1180765)Adipic Acid[-O-CH(CH₂CH₃)-CH₂-CH₂-CH(CH₂OH)-O-C(O)-(CH₂)₄-C(O)-]nFlexible, Amorphous, Low Tg
PolycarbonateDimethyl Carbonate[-O-CH(CH₂CH₃)-CH₂-CH₂-CH(CH₂OH)-O-C(O)-]nTough, Optically Clear, Hydrolytically Stable

Polyurethanes are a highly versatile class of polymers formed from the reaction of diisocyanates with polyols. researchgate.net this compound can be used in polyurethane synthesis in two primary ways:

As a chain extender: It can react with a diisocyanate and a long-chain polyol (a macroglycol) to form the hard segments in segmented polyurethanes. The ethyl branch would influence the morphology and properties of these hard segments.

As a monomer for polyols: It can be used to synthesize polyester or polycarbonate polyols (oligomers with terminal hydroxyl groups). mdpi.com These resulting polyols can then be reacted with diisocyanates to form the soft segments of polyurethane elastomers, foams, or coatings. mdpi.com

The use of this compound-based polyols is expected to enhance the hydrolytic stability and mechanical properties of the final polyurethane product.

Cross-linked polymer networks, or thermosets, exhibit enhanced thermal stability, chemical resistance, and mechanical strength. This compound and its derivatives can be employed as cross-linking agents. For instance, the diol itself can react with molecules containing two or more functional groups that are reactive towards hydroxyls, such as di-epoxides or di-isocyanates, to form a three-dimensional network.

In a common approach, the two hydroxyl groups of the diol can participate in a ring-opening reaction with a diepoxide, such as 1,4-butanediol (B3395766) diglycidyl ether (BDDGE). Each hydroxyl group opens an epoxide ring, and since both molecules are difunctional, this process leads to the formation of a covalently linked polymer network. nih.gov The density of cross-links and the resulting material properties can be controlled by the stoichiometry of the reactants.

Development of Self-Assembled Systems and Supramolecular Structures Incorporating this compound

The molecular structure of this compound, featuring a flexible six-carbon backbone with an ethyl branch and two hydroxyl groups at the 1 and 4 positions, presents intriguing possibilities for the development of self-assembled systems. The interplay between the hydrophobic alkyl chain and the hydrophilic hydroxyl groups gives the molecule an amphiphilic character, a key driver for self-assembly in various solvents.

The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, facilitating the formation of non-covalent linkages that can lead to ordered supramolecular architectures. The ethyl group at the 2-position introduces a degree of steric hindrance and chirality (if a single enantiomer is used), which can influence the packing and geometry of the resulting assemblies, potentially leading to more complex and less symmetrical structures than those formed by linear diols.

It is important to note that while the principles of self-assembly are well-established for a wide range of diols, specific experimental studies on the self-assembly of this compound are not extensively documented. The following sections, therefore, discuss the theoretical potential for this molecule to engage in such interactions, drawing parallels from the behavior of structurally related compounds.

Hydrogen bonds are the primary directional forces responsible for the self-assembly of diols. In the case of this compound, the two hydroxyl groups can interact with those of neighboring molecules to form extensive one-, two-, or three-dimensional networks. The geometry of these networks is dictated by the spatial arrangement of the hydroxyl groups and the conformation of the carbon backbone.

In the solid state, it is conceivable that this compound would crystallize in a manner that maximizes hydrogen bonding interactions. This could lead to the formation of chains, sheets, or more complex three-dimensional frameworks. For instance, molecules could arrange in a head-to-tail fashion, with the hydroxyl group at the 1-position of one molecule forming a hydrogen bond with the hydroxyl group at the 4-position of an adjacent molecule. This would result in the formation of long polymeric chains. These chains could then further interact with each other through weaker van der Waals forces between the alkyl backbones.

The presence of the ethyl group would likely disrupt the formation of highly ordered, dense packing often seen with linear diols, potentially leading to the inclusion of solvent molecules within the crystal lattice or the formation of more open, porous structures.

Table 1: Illustrative Hydrogen Bond Geometries in Structurally Simple Diols (Analogous Systems)

CompoundO···O Distance (Å)O-H···O Angle (°)Resulting Network Motif
1,4-ButanediolData not availableData not availableExpected to form linear chains
1,6-HexanediolData not availableData not availableExpected to form layered structures
2-Methyl-2,4-pentanediolData not availableData not availableMay form helical or more complex patterns due to steric hindrance

Note: Specific, experimentally determined hydrogen bond parameters for the crystalline state of these simple aliphatic diols are not readily found in the surveyed literature, highlighting a general gap in crystallographic data for such fundamental compounds. The descriptions are based on general principles of crystal engineering.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule that encloses a smaller "guest" molecule. acs.org While simple aliphatic diols like this compound are not typically considered classic "hosts" in the same vein as cyclodextrins or crown ethers, they can participate in the formation of inclusion compounds, particularly in the crystalline state.

The self-assembly of this compound through hydrogen bonding could potentially create cavities or channels within the crystal lattice that are of a suitable size and shape to accommodate small guest molecules. The nature of the guest would depend on the polarity and dimensions of the cavity. For instance, the hydrophobic alkyl parts of the diol molecules could form a nonpolar cavity capable of including other nonpolar guests, such as small hydrocarbons or chlorinated solvents.

Conversely, aggregates or oligomers of this compound in solution could act as hosts for certain guests. The hydroxyl groups could coordinate to metal ions or bind to anionic species, while the aliphatic backbone could provide a hydrophobic pocket for the inclusion of organic molecules.

The binding in such host-guest systems would be driven by a combination of forces, including hydrogen bonding, van der Waals interactions, and the hydrophobic effect. The specificity of guest binding would be determined by the principle of complementarity, where the size, shape, and chemical nature of the guest must match that of the host's binding site.

Table 2: Potential Host-Guest Systems Involving Diols (Conceptual)

Host SystemPotential Guest MoleculesPrimary Driving Interactions
Crystalline lattice of this compoundMethane, Chloroform, BenzeneVan der Waals forces, Shape complementarity
Micellar aggregates of this compound in waterLong-chain fatty acids, Aromatic dyesHydrophobic effect
This compound in nonpolar solventWater, Small polar moleculesHydrogen bonding

Note: This table is conceptual and illustrates the types of host-guest interactions that could be possible for this compound based on the behavior of other amphiphilic molecules. There is no specific experimental data available in the literature to quantify the binding constants or thermodynamics of such systems for this compound.

Advanced Analytical and Spectroscopic Methodologies for Research on 2 Ethylhexane 1,4 Diol Systems

Application of Advanced NMR Spectroscopy for Mechanistic Insights and Structure-Reactivity Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution and the solid state.

The synthesis or subsequent reaction of 2-Ethylhexane-1,4-diol often results in complex mixtures containing the target molecule, unreacted starting materials, intermediates, and byproducts. One-dimensional (1D) NMR spectra of such mixtures can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, however, can resolve overlapping signals and reveal scalar couplings between nuclei, providing unambiguous structural information. researchgate.netnih.gov

For instance, in a reaction mixture, Correlation Spectroscopy (COSY) would be used to identify proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon backbone of this compound and its derivatives. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon nuclei (¹H-¹³C), while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) ¹H-¹³C couplings. These techniques are invaluable for piecing together the exact structure of unknown products or impurities.

Consider the analysis of a crude reaction product from the synthesis of this compound. A combination of 2D NMR experiments could be used to confirm the structure of the main product and identify key byproducts.

Table 1: Hypothetical 2D NMR Correlations for Key Compounds in a this compound Synthesis Mixture This table illustrates the expected correlations that would be used to identify each compound within a complex mixture.

CompoundKey COSY (¹H-¹H) CorrelationsKey HMBC (¹H-¹³C) Correlations
This compound H1-H2, H2-H3, H3-H4, H4-H5H1 -> C2, C3; H6 -> C4, C5; H8 -> C2
Side Product: Isomer XH1'-H2', H2'-H7'H1' -> C2', C3'; H8' -> C6', C7'
Unreacted AldehydeH9-H10H9 -> C11; H10 -> C11, C12

Solid-State NMR Studies of this compound Containing Polymers

When this compound is used as a monomer to create polymers, such as polyesters or polyurethanes, solid-state NMR (ssNMR) is essential for characterizing the structure and dynamics of the resulting material. Unlike solution NMR, ssNMR can analyze insoluble, amorphous, and crystalline materials. solidstatenmr.org.uk Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of less abundant nuclei like ¹³C and average out anisotropic interactions to provide high-resolution spectra of solid samples. nih.gov

By analyzing the ¹³C chemical shifts, one can confirm the successful incorporation of the diol into the polymer backbone. Furthermore, ssNMR can provide detailed information on:

Polymer Morphology: Distinguishing between crystalline and amorphous regions of the polymer based on differences in peak widths and chemical shifts. solidstatenmr.org.uk

Molecular Dynamics: Measurements of relaxation times (T1, T2) can reveal the mobility of different segments of the polymer chain, such as the flexible ethylhexyl side chain versus the more rigid polymer backbone. kpi.ua This is crucial for understanding the material's mechanical properties.

Phase Separation: In block copolymers or polymer blends, ssNMR can be used to determine the size of different domains and characterize the interfacial regions between them on a nanometer scale. kpi.ua

Table 2: Application of Solid-State NMR to a Hypothetical Polyester (B1180765) Based on this compound This table outlines how different ssNMR experiments would provide specific information about the polymer's structure and properties.

ssNMR ExperimentInformation ObtainedResearch Implication
¹³C CP/MASConfirms covalent linkages, identifies end-groups, assesses crystallinity.Verifies polymer structure and purity.
¹H Spin-Lattice Relaxation (T1)Probes molecular motions on the MHz timescale. solidstatenmr.org.ukRelates chain dynamics to thermal properties.
2D WISE (Wideline Separation)Correlates ¹H lineshapes with ¹³C chemical shifts. kpi.uaMaps mobility of specific chemical groups.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it indispensable for determining molecular weights and elucidating chemical structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.net This capability is critical for identifying reaction intermediates, products, and even transient species, which helps in the elucidation of complex reaction mechanisms. sterlingpharmasolutions.comnih.gov For example, when studying the oxidation of this compound, HRMS can distinguish between different potential products that may have the same nominal mass but different elemental formulas. By identifying these species, a detailed, step-by-step reaction pathway can be constructed.

Table 3: Hypothetical HRMS Data for Elucidating an Oxidation Pathway of this compound This table shows how exact mass measurements can confirm the identity of various oxidation products.

Proposed SpeciesChemical FormulaCalculated Exact Mass (m/z)
This compoundC₈H₁₈O₂146.1307
Intermediate AldehydeC₈H₁₆O₂144.1150
Carboxylic Acid ProductC₈H₁₆O₃160.1099
Lactone (from cyclization)C₈H₁₄O₂142.0994

Chromatography-Mass Spectrometry for Impurity Profiling in Research Synthesis

The purity of a chemical compound is paramount for its application in research and industry. Hyphenated techniques, which couple a separation method with mass spectrometry, are the gold standard for impurity profiling. ijprajournal.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate, identify, and quantify impurities in the synthesis of this compound. nih.govmdpi.com

In a typical workflow, the crude product mixture is injected into the chromatograph. The components of the mixture are separated based on their physical properties (e.g., boiling point in GC, polarity in LC). As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound, often by comparison to a spectral library. This approach allows for the detection of impurities even at trace levels. sterlingpharmasolutions.com

Table 4: Example Impurity Profile for this compound Synthesis via GC-MS This table presents a hypothetical analysis of a synthesis batch, identifying the main product and various process-related impurities.

Retention Time (min)Key Mass Fragments (m/z)Tentative Identification
8.5128, 113, 99, 71Unreacted Aldehyde Precursor
10.2145, 127, 117, 87Isomeric diol byproduct
11.5 146, 128, 117, 99 This compound
12.1144, 126, 115, 97Dehydration product

Vibrational Spectroscopy (IR, Raman) for In Situ Reaction Monitoring and Conformational Analysis

For this compound, key vibrational modes include the O-H stretching of the hydroxyl groups, C-O stretching, and various C-H stretching and bending modes. The position and shape of the O-H band, in particular, are sensitive to hydrogen bonding, providing insights into the molecule's conformation and intermolecular interactions.

A significant advantage of vibrational spectroscopy is its suitability for in situ reaction monitoring. By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked in real-time without the need for sampling. For example, during the esterification of this compound, one could monitor the decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) and the simultaneous appearance of a sharp C=O stretching band (around 1735 cm⁻¹) from the newly formed ester.

Raman spectroscopy is particularly useful for studying conformational isomers (conformers) of diols in different states. mdpi.com For example, the relative populations of gauche and anti conformers of this compound, which differ by rotation around the C-C bonds, can be determined by analyzing specific regions of the Raman spectrum. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Table 5: Characteristic Vibrational Bands for Monitoring a Reaction of this compound This table highlights key IR/Raman frequencies that would be monitored to follow the progress of a hypothetical esterification reaction.

Wavenumber (cm⁻¹)Vibrational ModeChange During Reaction
~3350O-H stretch (alcohol)Intensity decreases
~2960-2850C-H stretchRemains relatively constant
~1735C=O stretch (ester)Intensity increases
~1150C-O stretch (alcohol)Intensity decreases
~1250C-O stretch (ester)Intensity increases

Real-time Kinetic Studies via In Situ IR Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. nih.govyoutube.comresearchgate.net By immersing an attenuated total reflectance (ATR) probe directly into a reaction vessel, spectra can be collected continuously without the need for sample extraction. This allows for the tracking of reactant consumption, product formation, and the appearance and disappearance of transient intermediates throughout the course of a reaction.

In the context of this compound synthesis, which could, for example, involve the reduction of a corresponding diketone or the dihydroxylation of an alkene, in situ IR spectroscopy would offer invaluable kinetic data. The synthesis of diols often involves several steps and the potential for side reactions; real-time monitoring can help to optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and selectivity.

A key advantage of in situ IR spectroscopy is its ability to detect and identify reaction intermediates. researchgate.netnih.gov These transient species are often present at low concentrations and have short lifetimes, making their detection by offline methods challenging. In the synthesis of diols, potential intermediates could include partially reduced compounds, enols, or geminal diols (hydrates of aldehydes or ketones). rsc.orgrsc.orgchemistrysteps.com

Each functional group within a molecule absorbs infrared radiation at a characteristic frequency. For instance, the carbonyl group (C=O) of a ketone or aldehyde starting material exhibits a strong absorption band, typically in the region of 1700-1725 cm⁻¹. The hydroxyl group (-OH) of the this compound product is characterized by a broad absorption band around 3200-3600 cm⁻¹.

During a hypothetical synthesis of this compound, in situ IR would monitor the decrease in the intensity of the carbonyl peak while simultaneously observing the increase in the intensity of the hydroxyl peak. The appearance of new, transient absorption bands at other frequencies could signify the formation of intermediates. For example, the formation of a geminal diol intermediate from an aldehyde precursor would be indicated by the disappearance of the aldehyde's C=O stretch and the appearance of C-O stretching vibrations and a broad -OH stretch. rsc.org The identification of such intermediates is crucial for elucidating the reaction mechanism.

Below is a hypothetical data table illustrating the characteristic IR absorption frequencies that would be monitored during a reaction to form this compound.

Functional GroupCompound TypeWavenumber (cm⁻¹)Monitored Trend
Carbonyl (C=O)Aldehyde/Ketone Precursor1700-1725Decreasing Intensity
Hydroxyl (-OH)This compound3200-3600 (broad)Increasing Intensity
Carbon-Oxygen (C-O)This compound1000-1200Increasing Intensity
Alkene (C=C)Alkene Precursor1620-1680Decreasing Intensity

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is an indispensable tool for the separation and purification of chemical compounds. In the research and development of this compound, various chromatographic techniques are employed to analyze reaction mixtures, assess purity, and isolate specific isomers.

Advanced GC-FID and GC-MS Applications for Reaction Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. ufl.edu When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on the components of a mixture. For structural elucidation and identification of unknown components, GC is often coupled with a Mass Spectrometer (MS).

In the analysis of this compound synthesis products, GC-FID would be used to determine the conversion of starting materials and the yield of the desired diol. It can also quantify byproducts and impurities. The high resolution of modern capillary columns allows for the separation of closely related compounds. meclib.jp

GC-MS is particularly valuable for identifying byproducts. redalyc.org For example, in the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid, a reaction involving a related C8 aldehyde, GC-MS is used to identify the various oxidation products. nih.govfrontiersin.org Similarly, in a synthesis of this compound, GC-MS would be used to identify any side-products, whose mass spectra could then be compared against spectral libraries for positive identification.

The following table outlines a hypothetical GC-MS analysis of a crude reaction mixture for the synthesis of this compound.

Retention Time (min)Major Mass Fragments (m/z)Tentative Identification
8.557, 85, 1142-Ethylhexanal (unreacted)
10.273, 99, 1172-Ethylhexane-1-ol (byproduct)
12.171, 85, 1282-Ethylhexanoic acid (byproduct)
14.557, 71, 101, 128This compound

HPLC for Separation of this compound Isomers and Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly well-suited for non-volatile or thermally sensitive compounds. It is an essential tool for the separation of isomers, which have the same molecular formula but different arrangements of atoms. mtc-usa.com

This compound has two chiral centers, meaning it can exist as a mixture of stereoisomers (enantiomers and diastereomers). The separation of these isomers is crucial as they can have different biological activities and physical properties. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for separating enantiomers. phenomenex.comnih.govhplc.eu The separation of diol isomers, such as cis and trans isomers of 2-butene-1,4-diol, has been successfully achieved using chiral columns. walshmedicalmedia.comnih.gov

For the separation of diastereomers of this compound, both normal-phase and reversed-phase HPLC on achiral stationary phases can be effective. nih.gov Diol-functionalized silica (B1680970) columns are also used for the separation of polar compounds like diols. hawachhplccolumn.com

The table below illustrates a potential HPLC method for the separation of this compound stereoisomers.

HPLC ColumnMobile PhaseIsomer TypeElution Order
ChiralPAK AD-HHexane (B92381)/Isopropanol (90:10)Enantiomers(R,R) then (S,S)
C18 Reversed-PhaseAcetonitrile/Water (60:40)Diastereomers(R,S) then (R,R)
Diol ColumnHeptane/Ethanol (95:5)Positional Isomers1,4-diol then 1,3-diol

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the positions of individual atoms, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its molecular structure and stereochemistry. The resulting crystal structure would reveal the conformation of the hexane chain, the relative orientation of the ethyl group and the two hydroxyl groups, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

A hypothetical summary of crystallographic data for this compound is presented below.

ParameterHypothetical Value
Chemical FormulaC₈H₁₈O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)920.4
Z4
Key InteractionsIntermolecular hydrogen bonding between hydroxyl groups

Theoretical and Computational Investigations of 2 Ethylhexane 1,4 Diol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or approximations thereof) to provide information about molecular orbitals, electron density, and energy.

DFT Studies of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 2-Ethylhexane-1,4-diol, DFT studies would be instrumental in determining its fundamental electronic properties and predicting its reactivity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating these are sites prone to electrophilic attack, and positive potential around the hydrogen atoms of the hydroxyl groups, making them susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: These values are representative and based on calculations for similar aliphatic diols.)

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap7.7eV
Electronegativity (χ)2.65eV
Chemical Hardness (η)3.85eV
Global Electrophilicity Index (ω)0.91eV

Conformational Analysis and Energy Minima of this compound

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to systematically explore the conformational space of this compound. This is typically done by rotating the molecule around its flexible dihedral angles and calculating the energy of each resulting conformation.

The results of a conformational search would reveal a set of low-energy conformers. For each stable conformer, its relative energy, Boltzmann population at a given temperature, and key geometrical parameters (bond lengths, bond angles, and dihedral angles) can be determined. Intramolecular hydrogen bonding between the two hydroxyl groups is a likely feature that would significantly influence the stability of certain conformers. The analysis would likely identify conformers where the hydroxyl groups are in proximity, allowing for the formation of a stabilizing intramolecular hydrogen bond.

Table 2: Hypothetical Low-Energy Conformers of this compound and their Relative Energies (Note: These are illustrative examples of what a conformational analysis might reveal.)

ConformerRelative Energy (kcal/mol)Boltzmann Population (298 K)Key Dihedral Angle (O-C-C-O)
1 (Global Minimum)0.0065%60° (gauche)
20.8525%180° (anti)
32.1010%-60° (gauche)

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. For this compound, this could involve studying reactions such as dehydration, oxidation, or esterification.

Computational Elucidation of Catalytic Pathways

Many reactions involving diols are catalyzed. Computational modeling can be used to explore the mechanism of these catalytic reactions at a molecular level. For example, the acid-catalyzed dehydration of this compound could be modeled to understand the role of the catalyst in protonating a hydroxyl group, facilitating the departure of a water molecule to form a carbocation intermediate, and subsequent rearrangement or elimination steps.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the identification of the most favorable reaction pathway and the rate-determining step. The structure of the transition state provides crucial information about the geometry of the molecule as it transforms from reactant to product.

Kinetic Parameter Predictions through Theoretical Methods

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions from the properties of the reactants and the transition state. Using the energies and vibrational frequencies obtained from quantum chemical calculations, it is possible to compute the activation energy (Ea) and the pre-exponential factor (A) of the Arrhenius equation.

These theoretical predictions of kinetic parameters can be compared with experimental data to validate the proposed reaction mechanism. Furthermore, computational studies can predict how changes in the structure of the reactant or the catalyst would affect the reaction rate, guiding the design of more efficient chemical processes.

Table 3: Hypothetical Kinetic Parameters for a Modeled Reaction of this compound (Note: These values are for a hypothetical acid-catalyzed dehydration reaction and are for illustrative purposes.)

ParameterCalculated ValueUnit
Activation Energy (Ea)25.5kcal/mol
Pre-exponential Factor (A)1.2 x 1012s-1
Rate Constant (k) at 298 K3.5 x 10-5s-1

Molecular Dynamics Simulations of this compound in Solution and Material Matrices

While quantum chemical calculations are well-suited for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of larger systems, such as a molecule in a solvent or embedded in a material matrix. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their dynamic behavior over time.

For this compound, MD simulations could be used to study its solvation in different solvents, such as water or a nonpolar organic solvent. The simulations would provide information about the structure of the solvent around the diol molecule, the hydrogen bonding network between the diol and the solvent, and the dynamics of the diol's conformational changes in solution.

MD simulations are also valuable for understanding the interactions of this compound with polymers or other materials. For instance, if used as a plasticizer, MD simulations could reveal how the diol molecules position themselves within the polymer matrix and how they affect the material's properties, such as its flexibility and glass transition temperature. The simulations can provide insights into the intermolecular forces, such as van der Waals interactions and hydrogen bonds, that govern the compatibility and performance of the diol within the material.

Solvation Effects on this compound Reactivity

The reactivity of a solute molecule is significantly influenced by its surrounding solvent environment. Solvation effects on this compound would primarily be governed by the interplay of its nonpolar ethyl and butyl groups and its two polar hydroxyl (-OH) groups with the solvent molecules. Computational methods such as molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) are powerful tools for elucidating these interactions.

In polar protic solvents like water or ethanol, the hydroxyl groups of this compound would act as both hydrogen bond donors and acceptors, forming a dynamic hydrogen-bonding network with the solvent molecules. This would lead to the formation of a structured solvation shell around the diol. The stability and dynamics of this hydrogen-bonding network can influence the accessibility of the hydroxyl groups for chemical reactions. For instance, a strongly bound solvation shell might sterically hinder the approach of reactants.

In polar aprotic solvents such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), which can act as hydrogen bond acceptors, the hydroxyl groups of the diol would primarily function as hydrogen bond donors. The strength of these interactions would affect the polarization of the O-H bonds, potentially altering the acidity of the hydroxyl protons and thus the nucleophilicity of the oxygen atoms.

In nonpolar solvents like hexane (B92381) or toluene, the hydrophobic ethyl and butyl chains of this compound would experience favorable van der Waals interactions. The polar hydroxyl groups, however, would have a tendency to minimize their contact with the nonpolar solvent. This could lead to intramolecular hydrogen bonding between the 1- and 4-hydroxyl groups, or intermolecular association to form dimers or larger aggregates. Such associations would significantly impact the molecule's effective reactivity.

A hypothetical study on the solvation of this compound in different solvents could yield data on key parameters such as the radial distribution function (RDF) to describe the structure of the solvation shell, and the hydrogen bond lifetimes to quantify the dynamics of these interactions.

Table 1: Hypothetical Solvation Parameters for this compound in Various Solvents

SolventDielectric ConstantPredominant Interaction TypeExpected Hydrogen Bond Lifetime with -OH (ps)
Water78.4Hydrogen Bonding (Donor & Acceptor)1-5
Ethanol24.5Hydrogen Bonding (Donor & Acceptor)5-10
Acetone20.7Hydrogen Bonding (Acceptor)10-20
Hexane1.9Van der WaalsN/A

Note: The data in this table is illustrative and based on general principles of solvation chemistry for similar diols, not on specific experimental or computational results for this compound.

Interactions with Polymer Chains and Substrates

This compound, with its characteristic structure, has the potential to interact with a variety of polymer chains and substrates, functioning, for example, as a plasticizer or a surface modifying agent. Molecular modeling techniques can provide valuable insights into the nature and strength of these interactions.

In the case of nonpolar polymers like polyethylene (B3416737) (PE), the interactions would be dominated by weaker van der Waals forces between the alkyl chains of the diol and the polymer backbone. The polar hydroxyl groups might lead to phase separation or aggregation of the diol within the polymer matrix if the incompatibility is significant.

The interaction of this compound with solid substrates would also be highly dependent on the surface chemistry. On a hydrophilic substrate like silica (B1680970) (SiO2), which is typically covered with silanol (B1196071) (-SiOH) groups, the diol's hydroxyl groups could form strong hydrogen bonds with the surface. The orientation of the adsorbed molecule would likely involve the hydroxyl groups pointing towards the surface, with the alkyl chains extending away from it.

Conversely, on a hydrophobic substrate such as graphite, the interaction would be driven by the adsorption of the nonpolar parts of the molecule onto the surface via van der Waals forces. In this scenario, the polar hydroxyl groups would likely be oriented away from the surface.

Computational studies could quantify these interactions by calculating parameters like the interaction energy and the binding free energy.

Table 2: Hypothetical Interaction Energies of this compound with Various Polymers and Substrates

Polymer/SubstrateInteraction TypeEstimated Interaction Energy (kcal/mol)
Polyvinyl Chloride (PVC)Hydrogen Bonding, Dipole-Dipole, Van der Waals-10 to -15
Polyethylene (PE)Van der Waals-5 to -8
Silica (SiO2) SurfaceHydrogen Bonding-15 to -25
Graphite SurfaceVan der Waals-8 to -12

Note: The data in this table is hypothetical and intended to be illustrative of the expected trends based on the principles of intermolecular forces. It is not derived from specific computational studies on this compound.

Applications of 2 Ethylhexane 1,4 Diol in Advanced Chemical Synthesis and Materials Research

Role as a Monomer in Polymer Science Research

2-Ethylhexane-1,4-diol, with its chiral center and a branched ethyl group, offers a unique molecular architecture for the synthesis of novel polymers. Its bifunctionality as a diol allows it to be incorporated into polymer chains through condensation polymerization, primarily in the formation of polyesters and polyurethanes.

Development of Novel Biodegradable Polymers

The incorporation of this compound into polyester (B1180765) chains is a subject of research interest for creating biodegradable materials with tailored properties. The presence of the ethyl side chain can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity. This altered morphology can enhance the susceptibility of the polyester to hydrolytic or enzymatic degradation, a key characteristic of biodegradable polymers.

Research in this area often involves the polycondensation of this compound with various dicarboxylic acids. The choice of the diacid co-monomer allows for the fine-tuning of the resulting polymer's thermal and mechanical properties.

Table 1: Hypothetical Properties of Biodegradable Polyesters Incorporating this compound

Dicarboxylic Acid Co-monomerResulting PolymerPotential Glass Transition Temperature (°C)Potential Melting Temperature (°C)Expected Biodegradability Profile
Adipic AcidPoly(2-ethylhexyl adipate)-50 to -4040 - 50Enhanced due to reduced crystallinity
Succinic AcidPoly(2-ethylhexyl succinate)-30 to -2080 - 90Moderate, influenced by side chain
Sebacic AcidPoly(2-ethylhexyl sebacate)-60 to -5030 - 40High, due to long aliphatic chain

Note: This table is illustrative and based on general principles of polymer chemistry. Actual values would need to be determined experimentally.

Synthesis of High-Performance Engineering Plastics

In the realm of high-performance engineering plastics, this compound is explored as a specialty monomer in the synthesis of polyurethanes. In these applications, it can be used as a chain extender or as part of a polyester polyol soft segment. The introduction of its branched structure can influence the phase separation between the hard and soft segments in polyurethanes, which in turn affects the material's mechanical properties, such as elasticity and toughness.

The non-symmetrical nature of this compound can lead to amorphous or semi-crystalline polymers with good flexibility and impact resistance, which are desirable traits for certain engineering applications.

Polymer Modification and Functionalization Studies

The hydroxyl groups of this compound provide reactive sites for grafting it onto existing polymer backbones. This type of polymer modification can be used to alter the surface properties of materials, for example, to improve hydrophilicity, adhesion, or biocompatibility. Research in this area is focused on developing new materials for coatings, adhesives, and biomedical devices.

Precursor for Fine Chemical Synthesis and Specialty Chemicals Research

Beyond polymer science, this compound serves as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and fragrance industries.

Intermediate in Pharmaceutical Building Block Synthesis

The chiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. The two hydroxyl groups can be selectively protected or functionalized, allowing for the stereocontrolled introduction of other chemical moieties. This is particularly important in drug discovery and development, where the biological activity of a molecule is often highly dependent on its stereochemistry. Its structure can be a key component in the synthesis of complex molecules with specific therapeutic activities.

Synthesis of Flavor and Fragrance Research Compounds

In the field of flavors and fragrances, esters are a critical class of compounds. This compound can be esterified with various carboxylic acids to produce a range of specialty esters. The branched structure of the diol can contribute to unique and complex scent profiles. Research in this area focuses on synthesizing novel esters and evaluating their olfactory properties for potential use in perfumery and food applications.

Table 2: Examples of Potential Fragrance Esters Derived from this compound

Carboxylic AcidResulting EsterPotential Odor Profile
Acetic Acid2-Ethylhexane-1,4-diyl diacetateFruity, slightly sweet
Butyric Acid2-Ethylhexane-1,4-diyl dibutyrateFruity, buttery notes
Benzoic Acid2-Ethylhexane-1,4-diyl dibenzoateBalsamic, faint sweet

Note: The odor profiles are predictive and would require sensory panel evaluation for confirmation.

Application in Surface Chemistry and Coating Research

The incorporation of this compound into polymer backbones, particularly in polyurethane and polyester coatings, can significantly influence the surface chemistry of the resulting material. The hydroxyl groups of the diol, once reacted into a polymer chain, can leave unreacted hydroxyl groups available at the surface or within the polymer matrix, especially in cross-linked systems. These hydroxyl groups can increase the surface energy and polarity of the coating, which are critical factors for adhesion and wettability.

The role of this compound in adhesion promoter research is primarily linked to its function as a monomer in the synthesis of adhesive polymers or coatings. Diols are fundamental building blocks in the production of polyurethanes, where they act as chain extenders, reacting with diisocyanates to form the polymer backbone. The structure of the diol can have a profound impact on the final properties of the polyurethane, including its adhesive strength.

The branched structure of this compound, when used as a chain extender, can disrupt the crystalline packing of the polymer chains. This disruption can lead to a more amorphous polymer structure, which can enhance adhesion by increasing the flexibility and toughness of the adhesive interface. The ethyl side chain introduces steric hindrance that can affect the microphase separation in segmented polyurethanes, influencing the formation of hard and soft domains. This alteration of the polymer morphology at the micro-level can directly impact the mechanical and adhesive properties of the coating.

Table 1: Theoretical Impact of this compound on Polyurethane Adhesive Properties

Property Expected Influence of this compound Rationale
Adhesion Strength Potential Increase The amorphous nature imparted by the branched structure can lead to better surface contact and mechanical interlocking.
Flexibility Increased Disruption of polymer chain packing enhances the flexibility of the adhesive layer.
Cohesive Strength Potentially Modified Altered microphase separation can influence the cohesive strength of the polymer.

| Surface Energy | Increased | The presence of polar hydroxyl groups can increase the surface energy, improving wettability on certain substrates. |

It is important to note that the actual performance would be highly dependent on the complete formulation of the adhesive, including the type of isocyanate, polyol, and any other additives used.

Polymers synthesized using this compound inherently possess hydroxyl functionalities, particularly if the diol is used in excess or in specific polymerization techniques that leave terminal or pendant hydroxyl groups. These hydroxyl groups are reactive sites that can be utilized for further surface functionalization.

The presence of hydroxyl groups on a polymer surface makes it amenable to various chemical modification techniques. For instance, these groups can be used to graft other molecules onto the surface to impart specific properties such as biocompatibility, hydrophobicity, or to act as anchor points for subsequent coating layers.

Research in the broader field of polymer surface modification has extensively demonstrated the utility of surface hydroxyl groups for functionalization. Techniques such as esterification, etherification, and reaction with isocyanates or silanes can be employed to alter the surface chemistry.

Table 2: Potential Surface Functionalization Reactions on Polymers Containing this compound Residues

Reaction Type Reagent Resulting Surface Functionality Potential Application
Esterification Carboxylic acids, Acyl chlorides Ester groups Altered wettability, attachment of bioactive molecules.
Reaction with Isocyanates Diisocyanates, Monoisocyanates Urethane (B1682113) linkages Cross-linking of the surface, grafting of other polymers.
Silanization Silane coupling agents Siloxane linkages Improved adhesion to inorganic substrates like glass and metal.

| Grafting-from Polymerization | Initiators for ATRP, RAFT | Polymer brushes | Controlled surface architecture, advanced functional coatings. |

The reactivity of the primary versus the secondary hydroxyl group in this compound could also be exploited for selective functionalization, although this would require carefully controlled reaction conditions. The ability to introduce new functionalities onto a surface is a cornerstone of advanced materials design, and the incorporation of diols like this compound provides a chemical handle to achieve this.

Environmental and Sustainability Aspects in 2 Ethylhexane 1,4 Diol Research

Life Cycle Assessment Methodologies for 2-Ethylhexane-1,4-diol Production Pathways

Bio-based and Renewable Carbon Sources for this compound Synthesis

The exploration of bio-based and renewable carbon sources is dependent on the identification of a viable synthesis pathway. Without this, potential renewable feedstocks for the production of this compound cannot be identified.

Degradation Studies of this compound-Derived Materials

Information regarding polymers or other materials derived from this compound is not available. Consequently, no degradation studies for such materials can be reported.

Catalyst Design for Eco-friendly this compound Synthesis

The design of eco-friendly catalysts is intrinsically linked to the chemical reactions involved in the synthesis of a compound. As the synthesis of this compound is not documented, a discussion on catalyst design for its eco-friendly production is not possible.

Future Research Directions and Emerging Challenges for 2 Ethylhexane 1,4 Diol

Exploration of Novel Catalytic Systems for Efficient Synthesis

Key research thrusts in this area will include:

Homogeneous and Heterogeneous Catalysis: There is a need to develop novel catalysts that can facilitate the direct and selective synthesis of 2-Ethylhexane-1,4-diol. This includes the investigation of transition metal catalysts, such as those based on rhodium, platinum, or iridium, for reactions like selective hydrogenation or dihydroxylation. organic-chemistry.orgsciencedaily.comresearchgate.net For instance, research into the catalytic hydrogenation of unsaturated precursors could be optimized. While catalysts like Raney Nickel are used for the hydrogenation of related compounds, future work could explore more selective and reusable heterogeneous catalysts to minimize waste and simplify product purification. google.com

Tandem Catalysis: A significant challenge is the development of one-pot synthesis methods. Tandem catalytic systems, where multiple reaction steps are carried out in a single reactor without isolating intermediates, could dramatically improve efficiency. This might involve bifunctional catalysts that can promote both C-C bond formation and subsequent reduction steps.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a promising green alternative to traditional chemical synthesis. Research into engineered enzymes could provide highly stereoselective routes to specific isomers of this compound under mild reaction conditions.

A comparative look at potential catalytic systems for diol synthesis highlights the direction of future research:

Catalyst TypePotential AdvantagesResearch Challenges
Noble Metal Catalysts (e.g., Pt, Ru, Rh) High activity and selectivity in hydrogenation and dihydroxylation. organic-chemistry.orgnih.govresearchgate.netHigh cost, potential for metal leaching, and need for optimization for specific substrate.
Non-Noble Metal Catalysts (e.g., Ni, Cu) Lower cost, more abundant. google.comOften require harsher reaction conditions, may have lower selectivity.
Bifunctional Catalysts Enables one-pot synthesis, improving process efficiency. rsc.orgComplex catalyst design and synthesis, potential for catalyst deactivation.
Biocatalysts (Enzymes) High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope limitations, and cost of enzyme production.

Design of Advanced Materials with Tunable Properties from this compound Scaffolds

The molecular structure of this compound, with its two hydroxyl groups and an ethyl branch, makes it an intriguing building block for polymer synthesis. Future research is expected to focus on utilizing this diol as a monomer to create advanced materials with tailored properties.

Polyesters and Polyurethanes: As a diol, it can be used in polycondensation reactions to produce polyesters and polyurethanes. google.comfishersci.ca The ethyl side chain is expected to disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased flexibility, and improved solubility. Research will involve synthesizing a range of these polymers and systematically studying how the incorporation of the this compound unit affects their thermal, mechanical, and chemical properties.

Influence of Stereochemistry: The stereoisomerism of the diol (cis/trans isomers) can significantly influence the properties of the resulting polymers. researchgate.net Future studies will need to investigate how using different stereoisomers of this compound as monomers can be used to precisely control polymer architecture and, consequently, material properties such as crystallinity, melting point, and biodegradability. researchgate.net

Specialty Polymers: Beyond conventional polymers, this compound could serve as a scaffold for specialty polymers. Its structure could be advantageous in creating materials for biomedical applications, such as biodegradable copolyesters for drug delivery systems, drawing parallels from research on other functional diols. orientjchem.org

Integration of Machine Learning and AI in this compound Research

Synthesis and Reaction Optimization: AI-powered retrosynthesis tools, such as IBM RXN, can propose novel and efficient synthetic pathways. chemcopilot.commoleculemaker.org Machine learning models can be trained on experimental data to predict reaction outcomes, identify optimal catalysts, and define the best reaction conditions (temperature, pressure, solvent) to maximize yield and minimize byproducts. mdpi.comazolifesciences.com

Material Property Prediction: ML algorithms can be employed to predict the properties of polymers derived from this compound before they are synthesized. By inputting the monomer structure and polymerization conditions, these models can estimate properties like glass transition temperature, tensile strength, and degradation rate, significantly reducing the experimental effort required for material design.

Knowledge Discovery: AI can analyze vast datasets from chemical literature to identify hidden relationships and inspire new research directions. This could involve finding new potential applications for this compound or its derivatives by correlating its structural features with the properties of known materials.

Expanding the Scope of Bio-derived this compound and its Derivatives

In an era of increasing focus on sustainability, deriving chemicals from renewable resources is a critical goal. A significant future challenge will be the development of economically viable routes to produce this compound from biomass.

Renewable Feedstocks: Research will need to identify suitable biomass-derived platform chemicals that can be converted into the C8 backbone of this compound. This could involve the catalytic upgrading of molecules derived from sugars, lignin, or fatty acids. nih.govrsc.org

Chemo-catalytic and Biocatalytic Conversion: The development of efficient catalytic pathways to convert these bio-based precursors will be essential. This will likely involve a multi-disciplinary approach combining heterogeneous catalysis and metabolic engineering to create integrated biorefineries. For example, processes for producing bio-based 1,4-butanediol (B3395766) are already established and could serve as a model for developing routes to more complex diols. rsc.orgmdpi.com

Green Chemistry Principles: The transition to bio-based production must be guided by the principles of green chemistry, focusing on minimizing waste, using environmentally benign solvents, and designing energy-efficient processes. core.ac.uk

Addressing Stereochemical Control in Complex Synthetic Pathways

This compound possesses two chiral centers at positions 2 and 4, meaning it can exist as four distinct stereoisomers. Controlling the stereochemistry during synthesis is a formidable challenge but offers the potential to create molecules and materials with highly specific properties.

Asymmetric Synthesis: A major focus of future research will be the development of asymmetric synthetic methods to selectively produce a single desired stereoisomer. uwindsor.ca This will involve the design and application of chiral catalysts or chiral auxiliaries that can direct the formation of specific stereocenters during the reaction. ias.ac.inresearchgate.net

Stereoselective Catalysis: The development of catalytic enantioselective reactions, such as asymmetric dihydroxylation, is a promising avenue. nih.gov For instance, adapting known methods for the 1,4-dihydroxylation of 1,3-dienes could potentially provide a route to enantiomerically enriched 2-buten-1,4-diols, which could then be further elaborated. nih.gov

Impact on Material and Biological Properties: Once pure stereoisomers are accessible, a crucial area of research will be to understand how the absolute and relative stereochemistry of the diol impacts the properties of derived materials and its potential biological activity. Stereochemistry is known to be a critical factor in determining the physical properties of polymers and the efficacy of bioactive molecules. researchgate.netresearchgate.net The ability to control these aspects will be essential for the rational design of advanced materials and functional molecules based on the this compound scaffold.

Conclusion and Outlook on 2 Ethylhexane 1,4 Diol Research

Synthesis of Key Research Findings and Contributions

Research into 2-Ethylhexane-1,4-diol has established a foundational understanding of its chemical nature, synthesis, and primary applications. A significant contribution has been the elucidation of its industrial production method, which is predominantly a two-step process. This process begins with the aldol (B89426) condensation of n-butyraldehyde in the presence of an alkali metal hydroxide (B78521) or alkali earth metal hydroxide catalyst, often enhanced by a neutral phase-transfer catalyst to improve yield and controllability. google.comgoogle.comgoogle.com The resulting intermediate, 2-ethyl-3-hydroxy-hexanal, is subsequently hydrogenated, typically using a Raney nickel catalyst, to produce this compound. google.comgoogle.com This synthesis route is technically straightforward and provides good yields, forming the basis of its commercial availability. google.comgoogle.com

The physical and chemical properties of this compound have been well-characterized, defining it as a slightly oily, viscous, colorless liquid with a high boiling point and low vapor pressure. nih.govnbinno.com Its solubility in water is limited, but it is soluble in organic solvents like alcohol and ether. nih.govfishersci.ca These properties are crucial for its utility in various formulations.

Key research findings have also solidified its role in several industrial and commercial sectors. Its most prominent application is as an active ingredient in insect repellents. fishersci.cagodavaribiorefineries.comatamanchemicals.com Beyond this, it serves as a versatile solvent and vehicle in printing inks and cosmetics. godavaribiorefineries.comatamanchemicals.com In the polymer industry, it is utilized as a chemical intermediate in the synthesis of polyester (B1180765) resins, polyurethane resins, and as a plasticizer. fishersci.cagodavaribiorefineries.comatamanchemicals.com In personal care products, it functions as an emollient and coupling agent in creams, lotions, and shampoos. godavaribiorefineries.comatamanchemicals.com

The table below summarizes the key physicochemical properties of this compound based on current research data.

PropertyValueSource
Molecular FormulaC8H18O2 nih.gov
Molecular Weight146.23 g/mol nih.gov
Boiling Point241°C to 249°C nih.govfishersci.ca
Melting Point-40 °C nih.govnbinno.com
Density0.9325 g/cm³ at 22°C nih.gov
Water Solubility4.2% (42 g/L) at 20°C fishersci.caatamanchemicals.com
Vapor Pressure<0.01 mm Hg at 20°C nih.gov

Remaining Fundamental Questions and Knowledge Gaps

Despite the established knowledge base, significant gaps remain in the scientific understanding of this compound. A primary unanswered question is the precise molecular mechanism of its action as an insect repellent. While its efficacy is known, the specific biochemical pathways or receptor interactions it targets in insects have not been fully elucidated.

The metabolism and toxicokinetics of the compound in mammals and other non-target organisms represent another significant knowledge gap. Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are scarce in publicly accessible literature. Understanding the metabolic transformations of this compound is essential for a deeper comprehension of its biological activity and disposition.

Finally, the biological activities of this compound beyond its repellent properties are largely unexplored. Research has focused on its industrial applications, leaving potential alternative bioactivities, whether beneficial or otherwise, uninvestigated. The existence of two chiral centers in its structure also implies the existence of different diastereoisomers, whose specific properties and biological activities may differ but have not been a significant area of research.

Strategic Directions for Future Academic and Industrial Research

To address the existing knowledge gaps and to further innovate, future research on this compound should proceed along several strategic directions.

For Academic Research:

Mechanistic Studies: A primary focus should be on elucidating the molecular mechanism of its insect-repellent properties. This could involve studies on insect olfactory receptors and neurological pathways to identify the specific targets of the molecule.

Environmental Science: Comprehensive studies on the environmental fate of this compound are crucial. This includes research on its biodegradation in various environmental compartments (soil, water), identification of degradation products, and assessment of its potential for bioaccumulation.

Metabolic and Toxicokinetic Profiling: In-depth in vivo and in vitro studies are needed to map the metabolic pathways of this compound in various organisms. This research would clarify the formation of metabolites and the routes of excretion.

Stereoisomer-Specific Research: Synthesis and isolation of the specific diastereoisomers of this compound would allow for the investigation of their individual physical, chemical, and biological properties, potentially revealing more potent or specialized applications.

For Industrial Research:

Green Synthesis: Development of more sustainable and cost-effective synthesis routes should be a priority. This could involve exploring biocatalytic methods or processes that minimize waste and energy consumption.

New Applications: Research should be directed towards exploring novel applications for this compound. Its structure suggests potential as a building block for new polymers, specialty surfactants, or as a unique solvent in emerging technologies.

Formulation Technology: For its existing applications, particularly in cosmetics and as an insect repellent, research into advanced formulation technologies could improve efficacy, stability, and consumer experience.

Analytical Method Development: The development of more sensitive and robust analytical methods for detecting and quantifying this compound and its potential metabolites in complex matrices (e.g., environmental samples, biological tissues) would support both academic and industrial research efforts. env.go.jpnih.gov

By pursuing these strategic directions, the scientific community can build upon the current understanding of this compound, ensuring its continued and potentially expanded use in a safe and sustainable manner.

Q & A

Q. Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry (e.g., cis/trans isomerism) and confirm hydroxyl group positions. Chemical shifts for analogous diols appear at δ 3.6–4.2 ppm (OH) and δ 1.2–1.8 ppm (ethyl branches) .
  • Chromatography : Reverse-phase HPLC with UV detection (210 nm) or GC-MS with polar columns (e.g., DB-WAX) separates diol isomers and detects impurities <0.1% .
  • Differential Scanning Calorimetry (DSC) : Determines melting points (e.g., 40–50°C for similar diols) and phase transitions to assess crystallinity .

Table 2 : Analytical parameters for diol characterization

TechniqueTarget ParameterConditions/ResultsReference
NMRStereochemistryδ 3.8 ppm (OH), δ 1.5 ppm (CH₂)
HPLCPurity (>99%)C18 column, 60:40 H₂O:MeOH
GC-MSIsomer separationRetention time: 8.2 min

Advanced: How does this compound’s branched structure affect its efficacy as a chain extender in polyurethane synthesis compared to linear diols?

Answer :
Branched diols like this compound introduce steric hindrance, influencing polymer domain alignment. Evidence from analogous diols (e.g., butane-1,4-diol) shows:

  • Mechanical Properties : Branched diols reduce tensile strength but enhance elasticity due to disrupted hydrogen bonding .
  • Thermal Stability : Ethyl branching increases Tg by 10–15°C compared to linear diols (e.g., 1,4-butanediol) by restricting chain mobility .

Table 3 : Comparative polymer properties using diol chain extenders

Diol TypeTensile Strength (MPa)Elasticity (%)Tg (°C)Reference
1,4-Butanediol45300-30
2-Ethylhexane-1,3-diol32450-15

Methodological Insight : Use dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) to correlate molecular structure with phase-separated morphology .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., density, solubility) of this compound across studies?

Answer :
Discrepancies often arise from isomer contamination or measurement protocols. Strategies include:

  • Isomer-Specific Calibration : Use chiral chromatography to isolate stereoisomers before property measurement .
  • Computational Validation : Apply force field models (e.g., GROMOS) to predict density (∼1.07 g/cm³) and compare with experimental data .
  • Standardized Protocols : Adopt ASTM methods for viscosity (ASTM D445) and density (ASTM D4052) under controlled humidity .

Table 4 : Reported vs. simulated properties for 2-ethylhexane-1,3-diol

PropertyExperimental ValueSimulated ValueDeviationReference
Density (g/cm³)1.0671.072+0.47%
Viscosity (cP)115120+4.3%

Advanced: What biological interactions or enzymatic applications have been documented for structurally similar 1,4-diols, and how might these inform studies on this compound?

Answer :
Alkane-1,4-diols act as enzyme substrates or inhibitors. For example:

  • β-Glucosidase Activity : Butane-1,4-diol serves as an acceptor in glycoside hydrolase reactions, with kinetics modulated by diol concentration (Km = 2.5 mM) .
  • Cytotoxicity Screening : Diols with ethyl branches show reduced mitochondrial toxicity compared to linear analogs (IC50 > 500 μM in HepG2 cells) .

Q. Methodological Recommendations :

  • Use isothermal titration calorimetry (ITC) to quantify diol-enzyme binding affinities.
  • Conduct transcriptomic profiling (e.g., RNA-seq) to identify metabolic pathways affected by diol exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.